molecular formula C6H5BrClNO B1525798 (5-Bromo-3-chloropyridin-2-yl)methanol CAS No. 1206968-88-8

(5-Bromo-3-chloropyridin-2-yl)methanol

Cat. No. B1525798
CAS RN: 1206968-88-8
M. Wt: 222.47 g/mol
InChI Key: LNWKQNPETXOPTH-UHFFFAOYSA-N
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Description

“(5-Bromo-3-chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 . The compound is typically a white to off-white solid or liquid .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-3-chloropyridin-2-yl)methanol” can be represented by the SMILES string OCc1cc(Br)cnc1Cl . This indicates that the molecule contains a bromine (Br) and a chlorine (Cl) atom attached to a pyridine ring, with a methanol group attached to the 2-position of the ring .


Physical And Chemical Properties Analysis

“(5-Bromo-3-chloropyridin-2-yl)methanol” is a solid compound under normal conditions . It has a molecular weight of 222.47 . The compound’s InChI key is LNWKQNPETXOPTH-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacology

In pharmacology, (5-Bromo-3-chloropyridin-2-yl)methanol is utilized as a precursor in the synthesis of various piperidine derivatives, which are significant in the development of new pharmaceuticals . These derivatives are present in numerous classes of drugs and play a crucial role in the pharmaceutical industry due to their biological and pharmacological activities.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of chlorantraniliprole , an anthranilic diamide insecticide. Its role in the synthesis of key intermediates for agrochemicals highlights its importance in contributing to more environmentally friendly and cost-effective production processes.

Material Science

In material science, (5-Bromo-3-chloropyridin-2-yl)methanol is used in the synthesis of various halogenated heterocycles . These heterocycles are essential in the development of new materials with potential applications ranging from electronic devices to advanced coatings.

Biochemistry

The compound finds applications in biochemistry as a biochemical reagent. It is used in the synthesis of biochemical compounds that can serve as biological materials or organic compounds for life science-related research .

Analytical Chemistry

(5-Bromo-3-chloropyridin-2-yl)methanol is applied in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry . This aids in the accurate identification and quantification of substances in complex mixtures.

Environmental Science

In environmental science, the compound’s derivatives are explored for their potential use in developing new pesticides . These derivatives could offer solutions to pest problems while minimizing the environmental impact.

Agriculture

In the agricultural sector, intermediates derived from (5-Bromo-3-chloropyridin-2-yl)methanol are crucial in synthesizing insecticides like chlorantraniliprole , which are vital for protecting crops from various pests and ensuring food security.

Safety and Hazards

“(5-Bromo-3-chloropyridin-2-yl)methanol” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKQNPETXOPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-3-chloropyridin-2-yl)methanol

CAS RN

1206968-88-8
Record name (5-bromo-3-chloropyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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